molecular formula C14H14FN3O B4585909 N-(3-FLUORO-4-METHYLPHENYL)-N'-(5-METHYL-2-PYRIDYL)UREA

N-(3-FLUORO-4-METHYLPHENYL)-N'-(5-METHYL-2-PYRIDYL)UREA

Cat. No.: B4585909
M. Wt: 259.28 g/mol
InChI Key: PDDFXCXKPCIUFB-UHFFFAOYSA-N
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Description

N-(3-FLUORO-4-METHYLPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine and pyridyl groups in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA typically involves the reaction of 3-fluoro-4-methylaniline with 5-methyl-2-pyridyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUORO-4-METHYLPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: May exhibit pharmacological activity, making it a candidate for drug development.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine and pyridyl groups can enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-FLUORO-4-METHYLPHENYL)-N’-(2-PYRIDYL)UREA: Lacks the methyl group on the pyridyl ring.

    N-(4-METHYLPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA: Lacks the fluorine atom.

    N-(3-FLUORO-4-METHYLPHENYL)-N’-(3-PYRIDYL)UREA: Different position of the pyridyl group.

Uniqueness

The unique combination of fluorine and methyl groups in N-(3-FLUORO-4-METHYLPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA may confer distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and specific interactions with molecular targets.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-9-3-6-13(16-8-9)18-14(19)17-11-5-4-10(2)12(15)7-11/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDFXCXKPCIUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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